molecular formula C11H10Cl2O2 B1457749 1-(3,5-Dichlorophenyl)cyclobutanecarboxylic acid CAS No. 1260664-54-7

1-(3,5-Dichlorophenyl)cyclobutanecarboxylic acid

Cat. No. B1457749
M. Wt: 245.1 g/mol
InChI Key: BITFWQFPCMJDQQ-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)cyclobutanecarboxylic acid is a research chemical compound . It has a molecular formula of C11H10Cl2O2 .


Molecular Structure Analysis

The InChI code for 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid, a similar compound, is 1S/C11H10Cl2O2/c12-8-3-2-7 (6-9 (8)13)11 (10 (14)15)4-1-5-11/h2-3,6H,1,4-5H2, (H,14,15) . This provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical form of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid, a similar compound, is solid. It should be stored sealed in dry conditions at room temperature .

Scientific Research Applications

Organic Synthesis Techniques

Studies have developed methods for synthesizing cyclobutanecarboxylic acid derivatives, demonstrating their importance in organic synthesis. For example, Lampman and Aumiller (2003) described the decarboxylation and halogenation of cyclobutanecarboxylic acids, a process that could be relevant for modifications of compounds like 1-(3,5-Dichlorophenyl)cyclobutanecarboxylic acid (Lampman & Aumiller, 2003). Similarly, Heisig and Stodola (2003) reported on the alkylation, cyclization, and decarboxylation processes for producing cyclobutanedicarboxylic acid and its derivatives (Heisig & Stodola, 2003).

Advanced Materials and Chemical Properties

Research into cyclobutane derivatives has also extended into materials science and the study of chemical properties. For instance, the work by Renuka et al. (2017) on the crystal structure of a cyclobutane compound with dichlorophenyl and furan-2-ylmethanone substituents highlights the structural analysis and potential applications of cyclobutane derivatives in material science and crystal engineering (Renuka et al., 2017).

Novel Synthetic Routes and Applications

Innovative synthetic approaches to cyclobutanecarboxylic acid derivatives indicate their versatile applications in pharmaceuticals and organic chemistry. Kabalka et al. (2002) synthesized a cyclobutanecarboxylic acid derivative as a potential agent for boron neutron capture therapy, showcasing the therapeutic applications of these compounds (Kabalka et al., 2002). Additionally, Song et al. (2010) investigated the ring-opening metathesis polymerization (ROMP) of cyclobutene derivatives, demonstrating their potential in polymer chemistry (Song et al., 2010).

Safety And Hazards

For 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid, a similar compound, the safety information includes the following hazard statements: H302-H315-H319-H335. The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

1-(3,5-dichlorophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O2/c12-8-4-7(5-9(13)6-8)11(10(14)15)2-1-3-11/h4-6H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITFWQFPCMJDQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC(=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dichlorophenyl)cyclobutanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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